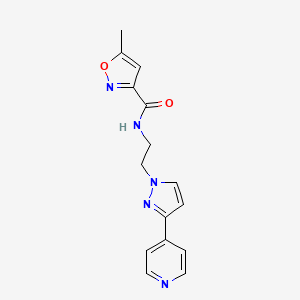
5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by an isoxazole ring, a pyrazole moiety, and a pyridine substituent. The molecular formula is C15H17N5O, with a molecular weight of approximately 285.33 g/mol. The presence of these functional groups is significant as they contribute to the compound's biological properties.
Research indicates that compounds similar to this compound often exhibit their biological effects through:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.
- Modulation of Inflammatory Pathways : The anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.
Anticancer Activity
Several studies have reported on the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 0.01 | |
| NCI-H460 (Lung) | 0.03 | |
| A549 (Lung) | 26 | |
| Hep-2 (Laryngeal) | 3.25 |
These results suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties have been explored through various assays measuring COX inhibition and cytokine production. For example, compounds derived from pyrazole structures have demonstrated superior anti-inflammatory activity compared to standard treatments like celecoxib:
This suggests that the compound may serve as a viable alternative or adjunct therapy in managing inflammatory conditions.
Study on Anticancer Efficacy
In a study conducted by Bouabdallah et al., various pyrazole derivatives were screened against cancer cell lines, revealing that certain modifications in the structure led to enhanced cytotoxicity. The study highlighted that compounds with specific substitutions on the pyrazole ring exhibited IC50 values in the low micromolar range against multiple cancer types, emphasizing the importance of structural optimization for therapeutic efficacy .
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in vivo. The results indicated significant reductions in inflammatory markers following treatment with these compounds, suggesting potential applications in chronic inflammatory diseases .
特性
IUPAC Name |
5-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-11-10-14(19-22-11)15(21)17-7-9-20-8-4-13(18-20)12-2-5-16-6-3-12/h2-6,8,10H,7,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMFMCZDSJDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














